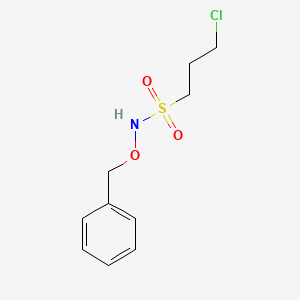

N-benzyloxy-3-chloropropylsulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClNO3S |

|---|---|

Molecular Weight |

263.74 g/mol |

IUPAC Name |

3-chloro-N-phenylmethoxypropane-1-sulfonamide |

InChI |

InChI=1S/C10H14ClNO3S/c11-7-4-8-16(13,14)12-15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |

InChI Key |

YALJFLKNLBMRHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONS(=O)(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyloxy 3 Chloropropylsulfonamide

Established Synthetic Routes to N-Benzyloxy-3-chloropropylsulfonamide

Traditional synthetic strategies for this compound are built upon fundamental reactions in organic chemistry, typically involving a sequential assembly of the molecule's core components.

The most conventional and widely employed method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and an amine. rsc.orgresearchgate.net This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. In the context of this compound, the pathway involves the reaction of 3-chloropropylsulfonyl chloride with O-benzylhydroxylamine.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.net The choice of solvent is often an inert aprotic solvent like dichloromethane (B109758) or diethyl ether. This multi-step approach, while reliable, necessitates the prior synthesis and purification of both the sulfonyl chloride and the specific hydroxylamine (B1172632) derivative. The amide group can be considered a protected amine, which is less reactive and prevents side reactions during synthesis.

Table 1: General Reaction Scheme for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 3-Chloropropylsulfonyl chloride | O-Benzylhydroxylamine | Pyridine or Triethylamine, Dichloromethane (DCM), 0°C to RT | This compound |

This interactive table outlines the primary reactants and conditions for the classical synthesis of the target sulfonamide.

The "N-benzyloxy" moiety is integral to the target compound's structure and is typically introduced by using O-benzylhydroxylamine as the nucleophile. The synthesis of this reagent itself is a key step. A common method for its preparation is the benzylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection.

The benzylation step often employs the Williamson ether synthesis, where a benzyl (B1604629) halide (e.g., benzyl bromide) reacts with the hydroxyl group under basic conditions. wikipedia.org Alternative, milder methods for introducing the benzyl group under neutral conditions have been developed to accommodate sensitive substrates. beilstein-journals.orgorganic-chemistry.org For instance, reagents like 2-benzyloxy-1-methylpyridinium triflate can act as benzyl group donors without requiring harsh acidic or basic conditions. beilstein-journals.org

Table 2: Selected Methods for O-Benzylation

| Reagent | Substrate | Conditions | Key Advantage |

| Benzyl Bromide (BnBr) | N-Hydroxyphthalimide | Potassium Carbonate (K₂CO₃), DMF | Widely available and cost-effective |

| Benzyl Trichloroacetimidate | Alcohol | Triflic Acid (TfOH) (catalytic) | Suitable for acid-stable substrates |

| 2-Benzyloxy-1-methylpyridinium triflate | Alcohol | Heat (e.g., 90°C in Toluene) | Functions under neutral conditions |

This interactive table compares different methodologies for introducing the benzyloxy group onto a precursor molecule.

The 3-chloropropyl group is introduced via the sulfonyl chloride precursor, 3-chloropropylsulfonyl chloride. The synthesis of this alkylsulfonyl chloride can be approached through several established halogenation and oxidation routes. A primary method involves the oxidative chlorination of a corresponding sulfur compound, such as 3-chloropropane-1-thiol. Reagents like chlorine gas in the presence of water or acids can convert thiols into the desired sulfonyl chlorides.

Alternatively, routes starting from other propyl derivatives can be envisioned. For example, the reaction of sodium sulfite (B76179) with 1-bromo-3-chloropropane (B140262) would yield sodium 3-chloropropane-1-sulfonate, which can then be converted to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These techniques represent standard transformations for creating the reactive sulfonyl chloride functional group necessary for the subsequent sulfonamide formation.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyloxy 3 Chloropropylsulfonamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of N-benzyloxy-3-chloropropylsulfonamide. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

The expected chemical shifts in the ¹H NMR spectrum of this compound are influenced by the electronegativity of neighboring atoms and the presence of aromatic systems. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region, around 7.3-7.4 ppm. The methylene (B1212753) protons of the benzyloxy group (CH₂-O) would also be deshielded, with an expected chemical shift in the range of 4.5-5.0 ppm. The protons of the 3-chloropropyl chain would exhibit distinct signals. The protons on the carbon adjacent to the chlorine atom (Cl-CH₂) would be the most deshielded of the propyl chain, followed by the protons adjacent to the sulfonamide nitrogen (N-CH₂). The central methylene group of the propyl chain would appear at a more upfield position.

In the ¹³C NMR spectrum, the aromatic carbons of the benzyl group would resonate in the typical aromatic region of approximately 127-137 ppm. The benzylic carbon (C₆H₅-CH₂) would appear around 70 ppm. The carbons of the 3-chloropropyl chain would be distinguishable based on their attachment to heteroatoms. The carbon bonded to chlorine (C-Cl) would be expected in the range of 40-50 ppm, while the carbon attached to the sulfonamide nitrogen (C-N) would appear in a similar region. The central carbon of the propyl chain would be the most shielded of the three.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.3 - 7.4 | Aromatic (C₆H₅) | 127 - 137 |

| Benzylic (O-CH₂-Ph) | 4.5 - 5.0 | Benzylic (O-CH₂-Ph) | ~ 70 |

| Sulfonamide (N-CH₂) | 3.0 - 3.5 | Propyl (C-N) | 40 - 50 |

| Propyl (-CH₂-) | 1.8 - 2.2 | Propyl (-CH₂-) | 20 - 30 |

| Chloropropyl (Cl-CH₂) | 3.5 - 4.0 | Chloropropyl (C-Cl) | 40 - 50 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically through three bonds (³J-coupling). For this compound, COSY would be crucial in confirming the sequence of the 3-chloropropyl chain by showing correlations between the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal for the benzylic methylene group would show a cross-peak with the benzylic carbon signal.

Together, these 2D NMR experiments provide a comprehensive map of the atomic connectivity within this compound, leaving no ambiguity in its structural assignment. science.govsdsu.edu

Solid-State NMR for Crystalline Form Analysis

In cases where this compound exists in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about its solid-state structure, polymorphism, and intermolecular interactions. rsc.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. nih.gov Cross-polarization (CP) techniques can be used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. rsc.org By analyzing the chemical shifts and line shapes in ssNMR spectra, one can gain insights into the packing of molecules in the crystal lattice and identify the presence of different crystalline forms.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, FTIR is instrumental in identifying its key functional groups.

The sulfonamide group (SO₂NH) gives rise to characteristic strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 950-900 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl and benzylic groups appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the benzyloxy group would likely be observed in the 1150-1085 cm⁻¹ region. The C-Cl stretching vibration of the chloropropyl group is expected in the 800-600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected FTIR Absorption (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Sulfonamide (S-N) | Stretch | 950 - 900 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Ether (C-O) | Stretch | 1150 - 1085 |

| Alkyl Halide (C-Cl) | Stretch | 800 - 600 |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. aps.org While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "molecular fingerprint" that can be used for identification and quality control.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing critical information on molecular weight and structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. mdpi.com This capability allows for the calculation of a compound's molecular formula based on its exact mass.

For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₀H₁₄ClNO₃S. By summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ³²S), the monoisotopic mass is determined. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimentally measured m/z value. The high resolving power of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₃S |

| Theoretical Monoisotopic Mass | 279.0332 |

| Ion Adduct (Positive Mode) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 280.0409 |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 280.0409) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments provide a molecular fingerprint that helps to piece together the compound's structure.

The fragmentation pattern is predictable based on the compound's functional groups. Key fragmentation pathways for this compound would likely involve the cleavage of the benzyloxy group, loss of the chloropropyl chain, and fragmentation around the sulfonamide core. For example, a common fragmentation would be the loss of the benzyl group (C₇H₇•), resulting in a significant fragment ion. Analyzing these pathways allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

|---|---|---|---|

| 280.0409 | [M+H - C₇H₇]⁺ | Benzyl radical (C₇H₇•) | 189.9835 |

| 280.0409 | [M+H - C₃H₆Cl]⁺ | Chloropropyl group (C₃H₆Cl•) | 203.9939 |

| 280.0409 | [M+H - SO₂]⁺ | Sulfur dioxide (SO₂) | 216.0689 |

| 280.0409 | [C₇H₇]⁺ | C₃H₇ClNO₃S | 91.0548 |

Advanced Spectroscopic Techniques for Specialized Studies

Beyond routine characterization, advanced spectroscopic methods offer specialized insights into the structural and electronic properties of molecules like this compound.

Synchrotron Radiation Applications in Structural Chemistry

Synchrotron radiation sources produce extremely intense beams of X-rays, which can be used for high-resolution X-ray crystallography and other advanced structural studies. For a compound like this compound, growing a suitable single crystal would allow for its structure to be determined with atomic-level precision using synchrotron X-ray diffraction. This technique would confirm the bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. nih.gov For instance, studies on other sulfonamides have used crystallographic data to analyze the orientation of the sulfonyl group with respect to the benzene (B151609) ring. kcl.ac.uk Such analysis provides definitive structural proof and insights into intermolecular interactions like hydrogen bonding within the crystal lattice. kcl.ac.uk

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbate Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. spiedigitallibrary.org SERS can enhance the Raman signal by several orders of magnitude, enabling the detection of trace amounts of an analyte. spiedigitallibrary.orgglobethesis.com For this compound, SERS could be employed to study its interaction with and orientation on a metal surface. The specific vibrational modes that are enhanced provide information about which parts of the molecule are closest to the surface. For example, enhancement of vibrational modes associated with the sulfonamide group or the aromatic ring would suggest their involvement in the adsorption process. nih.gov The technique is particularly useful for understanding surface chemistry and developing sensors. nih.govresearchgate.net

| Functional Group | Typical Raman Shift (cm⁻¹) | Potential Information from SERS |

|---|---|---|

| S-N Stretch | ~930 | Indicates interaction of the sulfonamide core with the surface. nih.gov |

| SO₂ Asymmetric Stretch | ~1330 | Proximity of the sulfonyl group to the nanoparticle surface. nih.gov |

| Aromatic C-H Stretch | ~3060 | Orientation of the benzyl group relative to the surface. |

| C-Cl Stretch | ~650-750 | Involvement of the chloropropyl tail in surface binding. |

Spectroscopic Analysis in Complex Biological Matrices (Excluding Clinical Data)

Analyzing compounds within complex biological matrices such as plasma, urine, or tissue homogenates requires highly selective and sensitive analytical methods to overcome interference from endogenous substances. nih.govvt.edu Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. longdom.org

The process begins with sample preparation, which is crucial for removing interfering components and concentrating the analyte. vt.edu Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are commonly used. researchgate.netvt.edu Following extraction, the sample is injected into an HPLC system, which separates this compound from other matrix components. The analyte then enters the mass spectrometer, which is typically operated in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method monitors a particular fragmentation of the parent ion, providing excellent selectivity and quantitative accuracy. nih.gov This approach allows for the reliable detection and quantification of the compound in complex non-clinical research samples. nih.gov

Investigation of Structure Activity Relationships Sar for N Benzyloxy 3 Chloropropylsulfonamide Analogues

Theoretical Frameworks of Structure-Activity Relationships

The investigation into how a molecule's chemical structure correlates with its biological effect is guided by the principles of Structure-Activity Relationships (SAR). This field employs both qualitative and quantitative methods to inform the design of more effective and specific therapeutic agents.

Qualitative and Quantitative SAR (QSAR) Methodologies

Structure-Activity Relationship (SAR) analysis establishes a connection between a molecule's biological activity and its three-dimensional structure. It is a fundamental concept in drug discovery that helps in identifying the chemical groups responsible for evoking a target effect. Through systematic modifications of a molecule's structure—such as altering, removing, or masking a functional group—researchers can assess the resulting impact on its biological activity. This qualitative approach is invaluable for discovering new compounds and refining the potency of existing ones.

Quantitative Structure-Activity Relationship (QSAR) models advance this by establishing a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or structural features. These models relate a set of "predictor" variables (X), which can be physicochemical properties or molecular descriptors, to the potency of the response variable (Y), which is typically a measure of biological activity. QSAR allows researchers to move beyond a simple "active" or "inactive" classification to predict the level of biological activity or potency for new, untested compounds. These methodologies are broadly categorized based on the dimensionality of the molecular descriptors used, such as 1D-QSAR (correlating activity with global molecular properties like pKa or logP) and 2D-QSAR (using structural patterns like connectivity indices).

Molecular Descriptors and Their Role in SAR Modeling

Molecular descriptors are numerical values that encode chemical information and characterize specific aspects of a molecule. They are the lynchpin of QSAR modeling, converting the chemical structure into a mathematical representation that can be correlated with biological activity. The process of developing a QSAR model involves several key steps: converting molecular structures into these mathematical descriptors, selecting the most relevant descriptors from a larger pool, and then mapping these descriptors to the biological property of interest using a statistical model.

These descriptors can be classified based on their dimensionality, ranging from 0D (e.g., molecular weight) to 1D (e.g., counts of atoms and bonds), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields). The choice of descriptors is critical as they must encapsulate the key molecular properties relevant to the activity being modeled. For instance, electronic descriptors like HOMO and LUMO energies, often derived from quantum chemical calculations, can describe a molecule's reactivity. Lipophilicity, commonly represented by logP, is another crucial descriptor that influences a molecule's ability to cross biological membranes. The careful selection and application of these descriptors are fundamental to building robust and predictive QSAR models that can accelerate the drug discovery process.

Systematic Modification and SAR Analysis

The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to understand how different parts of the molecule contribute to its biological activity. For a molecule like N-benzyloxy-3-chloropropylsulfonamide, this involves independently altering the benzyloxy moiety, the chloropropyl chain, and the sulfonamide linkage and observing the resulting changes in function.

Impact of Benzyloxy Moiety Modifications on Biological Activity

The benzyloxy group, an ether linkage of a benzyl (B1604629) group to the sulfonamide nitrogen, plays a significant role in the molecule's interaction with its biological target. Modifications to the phenyl ring of this moiety can profoundly affect activity through steric, electronic, and hydrophobic interactions. For instance, the introduction of substituents on the phenyl ring can alter the compound's binding affinity.

To illustrate this, consider a hypothetical series of aryl sulfonamide analogues where modifications are made to a phenyl ring attached to the sulfonamide. The following table presents fictional data on the cytotoxic activity of such analogues against a cancer cell line, demonstrating how different substituents on the phenyl ring can modulate activity.

| Compound | Substitution on Phenyl Ring (R) | IC₅₀ (µM) |

|---|---|---|

| 1a | H | 15.2 |

| 1b | 4-CH₃ | 12.5 |

| 1c | 4-OCH₃ | 10.8 |

| 1d | 4-Cl | 8.1 |

| 1e | 4-NO₂ | 5.5 |

In this illustrative data, electron-withdrawing groups like chloro (Cl) and nitro (NO₂) at the para position of the phenyl ring enhance cytotoxic activity, as indicated by lower IC₅₀ values. This suggests that modulating the electronic properties of the aryl moiety is a key strategy for improving potency. The size and position of the substituent are also critical, as bulky groups could cause steric hindrance, preventing optimal binding to a target receptor.

Influence of Chloropropyl Chain Variations on Compound Function

The 3-chloropropyl chain serves as a linker and its characteristics, such as length, flexibility, and the presence of the chloro substituent, are important for positioning the other functional groups for optimal interaction with a biological target. Variations in this chain can significantly alter the compound's activity.

For example, changing the length of the alkyl chain can affect how well the molecule fits into a binding pocket. Replacing the chloro group with other halogens (e.g., F, Br) or other functional groups can influence binding affinity and reactivity. A theoretical study on a series of arylpropyl sulfonamides highlighted that longer alkyl chains can be important for cytotoxic activities. researchgate.net

The following interactive table provides hypothetical data on the antibacterial activity of N-benzyloxy-haloalkylsulfonamide analogues, illustrating how chain length and the nature of the halogen affect the Minimum Inhibitory Concentration (MIC).

| Compound | Alkyl Chain | Halogen (X) | MIC (µg/mL) |

|---|---|---|---|

| 2a | -CH₂CH₂X | Cl | 64 |

| 2b | -CH₂CH₂CH₂X | F | 48 |

| 2c | -CH₂CH₂CH₂X | Cl | 32 |

| 2d | -CH₂CH₂CH₂X | Br | 25 |

| 2e | -CH₂(CH₂)₃CH₂X | Cl | 50 |

The data suggests that a three-carbon chain (propyl) is optimal for antibacterial activity in this series. Furthermore, the nature of the halogen at the terminal position also modulates activity, with bromine showing the highest potency. This indicates that both the steric and electronic properties of this part of the molecule are crucial for its function.

Role of the Sulfonamide Linkage in Activity Modulation

The sulfonamide group is a critical pharmacophore in a vast number of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its geometry, are key to its function. The acidity of the sulfonamide N-H group can also play a role in its interaction with biological targets.

A study on celecoxib (B62257) analogues explored the bioisosteric replacement of the sulfonamide moiety with cyano and carbothioamide groups. nih.gov The following table presents hypothetical anti-inflammatory activity data for such bioisosteric replacements in a generic sulfonamide series.

| Compound | Bioisosteric Replacement for -SO₂NH- | % Inhibition of Edema |

|---|---|---|

| 3a | -SO₂NH- (Parent) | 65 |

| 3b | -SO₂CH₂- (Sulfone) | 58 |

| 3c | -CONH- (Amide) | 45 |

| 3d | -CSNH- (Thioamide) | 52 |

| 3e | -SO₂N(COCH₃)- (N-Acylsulfonamide) | 72 |

In this hypothetical example, the parent sulfonamide shows good activity. While some bioisosteric replacements like the sulfone and thioamide retain considerable activity, the amide replacement leads to a decrease. Interestingly, N-acylation of the sulfonamide enhances the anti-inflammatory effect, suggesting that this modification could lead to more potent analogues. These findings underscore the central role of the sulfonamide linkage in modulating the biological activity of this class of compounds.

Predictive Modeling in SAR Studies

Predictive modeling, encompassing Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is a cornerstone of modern drug discovery, enabling the prediction of biological activity from chemical structure.

Development and Validation of QSAR Models

The development of robust QSAR models is a systematic process involving several key stages. For a hypothetical series of this compound analogues, this would begin with the compilation of a dataset of compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of chemical and physical properties, would then be calculated for each molecule.

The selection of relevant descriptors is a critical step to avoid overfitting and to build a model with true predictive power. Statistical methods are employed to create a mathematical equation that correlates the selected descriptors with the biological activity.

Model Validation: A crucial aspect of QSAR modeling is rigorous validation to ensure the model's reliability and predictive capacity. Common validation techniques include:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the internal consistency and stability of the model. In this process, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds.

External Validation: The model's predictive power on a new set of compounds (an external test set) that was not used in the model development is the ultimate test of its utility.

A well-validated QSAR model for sulfonamide derivatives would typically exhibit a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) from cross-validation. For instance, a hypothetical model for this compound analogues might yield the statistical parameters shown in Table 1.

Table 1: Hypothetical QSAR Model Validation Statistics

| Parameter | Value | Description |

|---|---|---|

| N | 50 | Number of compounds in the dataset |

| R² | 0.85 | Squared correlation coefficient (goodness of fit) |

| Q² | 0.75 | Cross-validated correlation coefficient (predictive ability) |

| F-statistic | 120.5 | A measure of the model's statistical significance |

These hypothetical values would indicate a statistically significant and predictive QSAR model.

Application of Machine Learning in SAR Prediction

Machine learning (ML) has emerged as a powerful tool in SAR prediction, capable of handling complex, non-linear relationships between chemical structure and biological activity that may be missed by traditional QSAR methods. Various ML algorithms can be applied to SAR studies of sulfonamide analogues.

Common Machine Learning Algorithms in SAR:

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Artificial Neural Networks (ANN): Computing systems inspired by the biological neural networks that constitute animal brains. ANNs can learn to perform tasks by considering examples, generally without being programmed with any task-specific rules.

The application of these algorithms to a dataset of this compound analogues would involve training the model on a known set of compounds and then using the trained model to predict the activity of new, untested analogues. The performance of a machine learning model is typically evaluated using metrics such as accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC) for classification models, or root mean square error (RMSE) for regression models.

Table 2: Hypothetical Performance of Machine Learning Models in Predicting Sulfonamide Analogue Activity

| Machine Learning Model | Accuracy | Precision | Recall | AUC-ROC |

|---|---|---|---|---|

| Random Forest | 0.92 | 0.90 | 0.94 | 0.96 |

| Support Vector Machine | 0.88 | 0.87 | 0.90 | 0.92 |

The data in Table 2 represents a hypothetical comparison of different machine learning models, suggesting that a Random Forest model could potentially provide the highest predictive accuracy for the biological activity of this compound analogues.

Computational Chemistry and in Silico Modeling Studies of N Benzyloxy 3 Chloropropylsulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electronic structure, reactivity, and various molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A typical DFT study on N-benzyloxy-3-chloropropylsulfonamide would involve geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various electronic properties could be calculated, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.

Natural Bond Orbital (NBO) analysis could also be performed to understand the hybridization of atomic orbitals and the nature of chemical bonds within the molecule. While studies on other sulfonamide derivatives have utilized DFT to determine optimized structures and electronic properties, specific data for this compound is not currently published.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can be employed to calculate a wide range of molecular properties with high accuracy, including molecular geometries, vibrational frequencies, and thermochemical data such as enthalpy of formation and Gibbs free energy. Such calculations would provide a detailed understanding of the energetic landscape and stability of this compound. However, no specific ab initio studies for this compound have been reported.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

To perform a molecular docking study for this compound, a specific biological target would first need to be identified based on its potential therapeutic application. The three-dimensional structure of the target protein would be obtained, and computational docking algorithms would then be used to predict the most likely binding pose of the sulfonamide within the active site of the protein. This would reveal potential key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following the prediction of the binding mode, scoring functions are used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher affinity. By docking this compound against multiple biological targets, its selectivity could also be assessed. High selectivity for the intended target over other proteins is a desirable characteristic for a drug candidate to minimize off-target effects.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. These simulations can offer insights into the conformational changes of a molecule and the stability of its interactions with other molecules, such as a target protein or a solvent.

An MD simulation of this compound, either in a solvent or bound to a biological target, would involve calculating the trajectory of atoms and molecules over a specific time period. This would allow for the analysis of the flexibility of the molecule, the stability of its binding pose within a protein's active site, and the influence of the surrounding environment on its behavior. Such simulations are computationally intensive but provide a more realistic picture of molecular interactions than static docking studies. To date, no molecular dynamics simulation studies specifically focused on this compound have been published.

Dynamic Behavior of this compound in Biological Environments

No molecular dynamics simulation studies detailing the interaction of this compound with biological macromolecules or its behavior in aqueous or lipid environments are currently available in the public domain.

Conformational Analysis and Flexibility Studies

There are no published studies on the conformational landscape, potential energy surfaces, or flexibility of this compound. Such analyses would typically involve quantum mechanics calculations or molecular mechanics force fields, which have not been reported for this specific compound.

In Silico ADME Prediction and Pharmacokinetic Modeling

Theoretical Assessment of Absorption and Distribution Properties

Specific in silico predictions of properties such as intestinal absorption, plasma protein binding, or blood-brain barrier permeability for this compound are not available.

Metabolic Stability Predictions (In Vitro Computational Models)

Computational predictions regarding the metabolic pathways, potential metabolites, or the intrinsic clearance of this compound have not been reported in the scientific literature.

Further experimental and computational research is required to elucidate the molecular properties and potential pharmacokinetic profile of this compound.

Biological Target Interaction and Enzymatic Inhibition Mechanisms of N Benzyloxy 3 Chloropropylsulfonamide

Mechanisms of Enzyme Inhibition

The interaction of a molecule like N-benzyloxy-3-chloropropylsulfonamide with an enzyme can lead to a reduction in the enzyme's catalytic activity, a process known as enzyme inhibition. The nature of this interaction dictates the type and mechanism of inhibition.

Enzyme inhibition is broadly categorized into two main types: reversible and irreversible, distinguished by the nature of the bond formed between the inhibitor and the enzyme.

Reversible Inhibition : This form of inhibition is characterized by the temporary, non-covalent binding of an inhibitor to an enzyme. pediaa.com These interactions, which include hydrogen bonds, hydrophobic interactions, and ionic bonds, are weak enough to allow the inhibitor to dissociate from the enzyme. pediaa.commicrobenotes.com Consequently, the enzyme's function can be fully restored upon removal of the inhibitor, for instance, through dilution. pediaa.comknyamed.com Sulfonamides are typically known to act as reversible inhibitors. juniperpublishers.com

Irreversible Inhibition : In contrast, irreversible inhibition involves the formation of strong, covalent bonds between the inhibitor and the enzyme, often at the active site. microbenotes.comquizlet.com This type of binding permanently alters the enzyme, meaning its catalytic activity cannot be recovered simply by removing the excess inhibitor. knyamed.com The enzyme essentially becomes permanently inactivated. microbenotes.com

Reversible inhibition can be further classified into several modes, depending on where the inhibitor binds to the enzyme and how it affects the substrate's binding.

Competitive Inhibition : In this mode, the inhibitor molecule structurally resembles the enzyme's natural substrate and competes with it for binding to the active site. quizlet.comwikipedia.org The inhibitor binds to the active site, thereby preventing the substrate from binding. wikipedia.org However, this type of inhibition can be overcome by increasing the concentration of the substrate, which outcompetes the inhibitor. microbenotes.com The antibacterial action of sulfa drugs is a classic example, where they mimic para-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate (B1496061) synthase. juniperpublishers.com

Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. researchgate.net This binding induces a conformational change in the enzyme's structure, which alters the shape of the active site and reduces its efficiency in converting substrate to product, even though the substrate can still bind. researchgate.net The level of inhibition depends on the concentration of the inhibitor and is not affected by the substrate concentration. quizlet.com

Uncompetitive Inhibition : This is a rarer mode where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. researchgate.net This binding event effectively sequesters the ES complex, preventing the reaction from completing.

Given its sulfonamide structure, this compound could potentially exhibit competitive inhibition if its structure is analogous to the substrate of a particular enzyme. Alternatively, it could act as a non-competitive or uncompetitive inhibitor by binding to an allosteric site.

Allosteric modulation occurs when a compound binds to an allosteric site on an enzyme or receptor, causing a conformational change that modifies the protein's activity. researchgate.netnih.gov Unlike simple non-competitive inhibition, allosteric modulation can either decrease (negative modulation) or increase (positive modulation) the target's activity.

Several compounds containing a sulfonamide moiety have been identified as allosteric modulators. For example, certain tricyclic sulfonamides are known to act as positive allosteric modulators (PAMs) of glycine (B1666218) receptors or as direct activators of protein phosphatase 2A (PP2A) by stabilizing its structure. nih.govatsjournals.orgatsjournals.org This suggests that the this compound scaffold could potentially interact with allosteric sites on certain biological targets, thereby modulating their function rather than directly competing with the substrate at the active site.

Specific Enzyme Inhibition Studies (In Vitro)

While in vitro studies focusing specifically on this compound are not prominent, the extensive research on related sulfonamide compounds provides a strong basis for predicting its likely targets.

The sulfonamide functional group is a key feature in a wide range of enzyme inhibitors. mdpi.com This is due to its ability to act as a bioisostere for other functional groups and its capacity to form key interactions within enzyme active sites. Historically, sulfonamides are best known for their antibacterial properties, achieved by inhibiting dihydropteroate synthase. juniperpublishers.com However, their inhibitory activity extends to a variety of other crucial enzymes. ingentaconnect.commdpi.com

Table 1: Examples of Enzyme Classes Targeted by Sulfonamide-Based Inhibitors

| Enzyme Class | General Function | Role of Sulfonamide Inhibition |

| Carbonic Anhydrases | Catalyze the hydration of CO2 | Treatment of glaucoma, edema, epilepsy mdpi.com |

| Proteases | Catalyze the breakdown of proteins | Antiviral (e.g., HIV protease inhibitors) |

| Kinases | Mediate cell signaling via phosphorylation | Anticancer therapies |

| Dihydropteroate Synthase | Folic acid synthesis in bacteria | Antibacterial action juniperpublishers.com |

One of the most significant and well-studied targets for sulfonamide-based inhibitors is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). ingentaconnect.commdpi.com The primary sulfonamide group (-SO₂NH₂) is a highly effective zinc-binding group, which coordinates to the Zn(II) ion in the CA active site, leading to potent inhibition. acs.org

CAs are ubiquitous enzymes that play critical roles in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. ingentaconnect.com Different isoforms of CA are expressed in various tissues, and their inhibition has therapeutic applications for several diseases. mdpi.com For instance, inhibiting CAs in the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients. acs.org

Given that this compound possesses the key sulfonamide functional group, it is a strong candidate for a carbonic anhydrase inhibitor. The inhibitory potency and isoform selectivity would be determined by the interactions of its N-benzyloxy and 3-chloropropyl side chains with the amino acid residues lining the enzyme's active site. In vitro studies on analogous sulfonamides have demonstrated a wide range of inhibitory activities against different CA isoforms. ingentaconnect.comnih.gov

Table 2: In Vitro Inhibitory Activity of Selected Sulfonamide Analogs Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | Target Isoform | Inhibitory Activity (IC₅₀ in µM) |

| Acetazolamide | hCA II | 5.86 ingentaconnect.com |

| Compound 1e | hCA II | 5.69 ingentaconnect.com |

| Compound 2b | hCA II | 3.96 ingentaconnect.com |

| Compound 3a | hCA II | 2.02 ingentaconnect.com |

| Compound 3b | hCA II | 2.92 ingentaconnect.com |

This data illustrates that modifications to the core sulfonamide structure can significantly influence inhibitory potency against specific carbonic anhydrase isoforms. ingentaconnect.com Therefore, it is highly plausible that this compound would exhibit inhibitory activity against one or more CA isoforms, though experimental validation is required.

Information regarding the biological and biochemical properties of this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and patent databases, no studies detailing the biological target interaction, enzymatic inhibition mechanisms, ligand-target interaction analysis, or in vitro biological activity of the chemical compound "this compound" could be located.

The only available reference to this compound is in patent literature, where it is described as a chemical intermediate in the synthesis of other molecules. google.com This documentation does not provide any data on the compound's own biological effects.

Consequently, it is not possible to generate an article on the "" as requested, due to the absence of the necessary research findings. The specific data required to address the outlined sections and subsections, such as investigations into enzyme targets, biophysical techniques for binding affinity, identification of key binding residues, and cellular assays for functional response, are not present in the available resources.

Therefore, the following sections of the requested article cannot be addressed:

Future Directions in Research and Applications of N Benzyloxy 3 Chloropropylsulfonamide

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The efficient and scalable synthesis of N-benzyloxy-3-chloropropylsulfonamide is a prerequisite for its widespread investigation and potential application. Future research could focus on developing novel synthetic methodologies that improve upon traditional sulfonamide synthesis, which often involves the reaction of a sulfonyl chloride with an amine.

Key areas of exploration could include:

Flow Chemistry Approaches: Continuous flow synthesis could offer significant advantages over batch processes, including improved reaction control, enhanced safety, and higher throughput. This would be particularly beneficial for optimizing reaction conditions and facilitating large-scale production.

Catalytic Methods: Investigating novel catalysts for the sulfonylation reaction could lead to milder reaction conditions, reduced waste, and improved atom economy. This might involve exploring transition-metal catalysts or organocatalysts to facilitate the formation of the sulfonamide bond.

Green Chemistry Principles: Future synthetic strategies should aim to incorporate principles of green chemistry, such as the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes to minimize the environmental impact of synthesis.

A comparative table of potential synthetic routes is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures for related compounds. | Potential for thermal runaways, challenges in scalability, may generate significant waste. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability, potential for automation. | Requires specialized equipment, optimization of flow parameters can be complex. |

| Catalytic Synthesis | Milder reaction conditions, higher efficiency, potential for asymmetric synthesis. | Catalyst cost and stability, removal of catalyst from the final product. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic pathways, real-time monitoring of the reaction progress is crucial. Future research could focus on the development and application of advanced spectroscopic techniques to gain in-situ insights into the formation of this compound.

Potential spectroscopic probes include:

Process Analytical Technology (PAT): Implementing PAT tools such as in-situ Infrared (IR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and the final product. This allows for precise control over reaction endpoints and can help identify potential side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR could offer detailed structural information during the reaction, helping to elucidate reaction mechanisms and identify transient intermediates.

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| In-situ FT-IR/Raman | Vibrational modes of functional groups. | Monitoring the disappearance of starting materials and the appearance of the sulfonamide N-H and S=O stretches. |

| In-situ NMR | Detailed structural information and quantification. | Elucidating reaction kinetics and mechanism, identifying and characterizing intermediates and byproducts. |

Integration of Multi-Omics Data with SAR and Computational Models

Understanding the potential biological activity of this compound will be crucial for its future applications. A powerful approach involves integrating multi-omics data with Structure-Activity Relationship (SAR) studies and computational modeling.

This integrated approach would involve:

Computational Docking: Predicting the binding affinity of this compound to various biological targets, such as enzymes or receptors, using molecular docking simulations.

SAR Studies: Synthesizing a library of analogues with systematic modifications to the N-benzyloxy and 3-chloropropyl groups to understand how structural changes affect biological activity.

Multi-Omics Analysis: If a biological target is identified, techniques like transcriptomics and proteomics could be used to understand the broader cellular response to the compound.

Development of Targeted Probes for Mechanistic Biological Studies

Should this compound exhibit interesting biological activity, it could be developed into a targeted probe to study specific biological processes. This would involve modifying the core structure to incorporate reporter groups.

Potential modifications and applications include:

Fluorescent Labeling: Attaching a fluorescent dye to the molecule would allow for visualization of its subcellular localization and interaction with biological targets using techniques like fluorescence microscopy.

Biotinylation: Incorporating a biotin (B1667282) tag would enable the use of affinity-based pulldown assays to identify the protein binding partners of the compound.

Application in Chemical Biology Tools and Research Reagents

The unique combination of a sulfonamide, a benzyloxy group, and a reactive chloropropyl moiety suggests that this compound could be a versatile tool in chemical biology.

Potential applications as a research reagent include:

Covalent Inhibitor Development: The 3-chloropropyl group could act as a reactive handle to form covalent bonds with specific amino acid residues in a protein target, leading to irreversible inhibition.

Fragment-Based Drug Discovery: The core scaffold could serve as a starting point in fragment-based screening campaigns to identify new lead compounds for drug discovery.

Q & A

Basic: How to optimize the synthesis of N-benzyloxy-3-chloropropylsulfonamide derivatives to improve yield and purity?

Methodological Answer:

Optimization involves:

- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .

- Reagent Selection : Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, which improves efficiency compared to traditional methods .

- Purification : Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products, followed by recrystallization from ethanol .

Advanced: What strategies are recommended for resolving contradictory biological activity data among structurally similar sulfonamide derivatives?

Methodological Answer:

- Comparative Structural Analysis : Use X-ray crystallography or NMR to identify subtle conformational differences (e.g., benzoxazepine ring puckering in vs. benzodioxole derivatives in ) that may alter target binding .

- In Silico Modeling : Perform molecular docking studies to predict interactions with biological targets (e.g., NLRP3 inflammasome in ) and validate with site-directed mutagenesis .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound during synthesis?

Methodological Answer:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., distinguishing chloro and benzyloxy groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities (e.g., sulfone byproducts from over-oxidation) .

Advanced: How can kinetic analysis elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Rate Studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, temperature) to distinguish between S1 and S2 pathways .

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways in aqueous conditions, as described for sulfonamide analogs in .

Basic: What are the critical considerations for selecting solvent systems in the sulfonylation step of this compound synthesis?

Methodological Answer:

- Polarity : Dichloromethane (DCM) or tetrahydrofuran (THF) for balanced solubility of sulfonyl chlorides and amine intermediates .

- Moisture Sensitivity : Use anhydrous solvents to prevent hydrolysis of reactive intermediates (e.g., sulfonyl chloride degradation) .

Advanced: What computational methods are suitable for predicting the bioactivity of novel this compound analogs?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like ClogP, topological polar surface area (TPSA), and Hammett constants from structurally related sulfonamides (e.g., and ) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs targeting enzymes like carbonic anhydrase or NLRP3 .

Basic: How to address stability challenges during storage of this compound derivatives?

Methodological Answer:

- Storage Conditions : Use amber vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation pathways (e.g., sulfonamide bond cleavage) .

Advanced: What experimental approaches are effective in determining structure-activity relationships for sulfonamide-based enzyme inhibitors?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., chloro vs. methoxy groups) and test inhibitory activity against target enzymes (e.g., NLRP3 in ) .

- Crystallographic Studies : Resolve co-crystal structures with the enzyme active site to identify critical interactions (e.g., hydrogen bonding with His228 in NLRP3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.